Sannamycin B - 72503-80-1

Sannamycin B

Catalog Number: EVT-281640
CAS Number: 72503-80-1
Molecular Formula: C15H32N4O4
Molecular Weight: 332.44 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sannamycin B is a bioactive chemical.
Overview

Sannamycin B is a bioactive compound that belongs to the class of aminoglycoside antibiotics, which are primarily known for their antibacterial properties. This compound is derived from the fermentation of specific strains of bacteria, particularly those in the genus Micromonospora. Sannamycin B has garnered attention for its potential therapeutic applications, particularly in treating infections caused by resistant bacterial strains.

Source

Sannamycin B is sourced from Micromonospora species, which are filamentous bacteria found in soil and decaying organic matter. These organisms are known for producing a variety of secondary metabolites, including antibiotics and other bioactive compounds. The isolation of Sannamycin B typically involves culturing these bacteria under controlled conditions to induce the production of the antibiotic.

Classification

Sannamycin B is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino sugar components and are known for their mechanism of action, which involves inhibiting bacterial protein synthesis. This class of antibiotics is particularly effective against aerobic Gram-negative bacteria and some Gram-positive bacteria.

Synthesis Analysis

Methods

The synthesis of Sannamycin B can be achieved through both natural extraction from Micromonospora cultures and synthetic routes developed in laboratories. The natural extraction involves fermentation processes where specific conditions such as temperature, pH, and nutrient availability are optimized to maximize yield.

Technical Details

  1. Fermentation: Cultures of Micromonospora are grown in a suitable medium (e.g., glucose or starch-based) under aerobic conditions.
  2. Extraction: After fermentation, the broth is filtered to remove biomass, followed by solvent extraction (using solvents like ethyl acetate) to isolate Sannamycin B.
  3. Purification: The crude extract is subjected to chromatographic techniques (e.g., high-performance liquid chromatography) to purify Sannamycin B.
Molecular Structure Analysis

Structure

The molecular structure of Sannamycin B consists of a complex arrangement of amino sugars and a cyclic structure typical of aminoglycosides. The specific stereochemistry and functional groups contribute to its biological activity.

Data

  • Molecular Formula: C₁₈H₃₅N₃O₁₃
  • Molecular Weight: Approximately 421.49 g/mol
  • Structural Features: Contains multiple hydroxyl groups (-OH) and amino groups (-NH₂), contributing to its solubility and interaction with bacterial ribosomes.
Chemical Reactions Analysis

Reactions

Sannamycin B participates in various chemical reactions typical for aminoglycosides, including glycosylation reactions where it can form conjugates with sugars or other biomolecules.

Technical Details

  1. Hydrolysis: In aqueous environments, Sannamycin B may undergo hydrolysis, leading to the breakdown of its glycosidic bonds.
  2. Acylation: The presence of hydroxyl groups allows for acylation reactions, which can modify its activity or enhance its pharmacological properties.
Mechanism of Action

Process

Sannamycin B exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, causing misreading of mRNA and preventing the formation of functional proteins.

Data

  • Binding Site: The binding occurs at the ribosomal decoding site.
  • Effect on Translation: This interference leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and polar organic solvents due to its amino sugar content.
  • Stability: Sensitive to heat and acidic conditions; stability can be enhanced through proper storage conditions.

Chemical Properties

  • pH Stability: Maintains activity within a neutral pH range but may degrade under highly acidic or alkaline conditions.
  • Reactivity: Reacts with reducing agents due to the presence of ketone groups; potential for modification through chemical derivatization.
Applications

Scientific Uses

Sannamycin B has potential applications in various fields:

  1. Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  2. Research Tool: Used in studies investigating bacterial resistance mechanisms and protein synthesis pathways.
  3. Pharmaceutical Formulations: Investigated for incorporation into formulations aimed at enhancing bioavailability or targeted delivery systems.
Biosynthetic Pathways and Enzymatic Machinery

Gene Cluster Architecture and Functional Annotation

The snn gene cluster (~25–30 kb) in Streptomyces spp. encodes all enzymatic components for Sannamycin B biosynthesis. Core domains include:

  • Cyclitol synthesis: snnC (2-deoxy-scyllo-inosose synthase), snnS1 (aminotransferase), snnE (dehydrogenase)
  • Glycosyltransfer: snnM1 (UDP-GlcNAc:2-DOS N-acetylglucosaminyltransferase), snnM2 (UDP-Glc:paromamine glycosyltransferase)
  • Modification: snnQ (FAD-dependent dehydrogenase), snnB (aminotransferase)
  • Regulation: snnR (SARP-family transcriptional activator), snnG (transmembrane transporter) [1] [7]

Comparative Genomics of Streptomyces spp. Producing Sannamycin B

Comparative analysis reveals conserved synteny among Sannamycin B-producing strains (S. kanamyceticus, S. tenebrarius), but distinct divergence from 4,5-disubstituted aminoglycoside producers (e.g., S. fradiae for neomycin). Key differences include:

Table 1: Gene Cluster Comparison in Aminoglycoside-Producing Streptomyces

SpeciesBGC Size (kb)Core GlycosyltransferasesUnique Modifying EnzymesProduct
S. kanamyceticus24KanM1, KanM2KanJ/KanK (deaminases)Kanamycin B/A
S. tenebrarius32TobM1, TobM2TobZ (carbamoyltransferase)Tobramycin
S. fradiae35NeoM1, NeoM2NeoC (ribostamycin kinase)Neomycin

Sannamycin B producers lack the *neoC-like kinase but harbor snnJ/snnK homologs for C2′ deamination, akin to kanJ/kanK in kanamycin clusters [1] [8].*

Regulatory Elements in the Sannamycin B Biosynthetic Operon

The snnR regulator (a Streptomyces Antibiotic Regulatory Protein, SARP) binds to tandem promoter motifs upstream of snnM1 and snnC, activating transcription during transition to stationary phase. Auxiliary cis-elements include:

  • An AT-rich snnR binding site (-35 region: 5′-TTGACN15TACGCT-3′)
  • Iron-responsive operators (Fur-boxes) modulating snnQ expression under low-iron stress [9]Deletion of snnR abolishes Sannamycin B production, confirming its essential regulatory role [9].

Enzymatic Mechanisms in 2-Deoxystreptamine Core Formation

The 2-DOS scaffold derives from D-glucose-6-phosphate via a three-step enzymatic cascade:

Deoxy-scyllo-Inosamine Synthase Activity

SnnC (2-deoxy-scyllo-inosose synthase) catalyzes the initial ring expansion:

  • NAD⁺-dependent dehydrogenation of glucose-6-phosphate
  • Intramolecular aldol condensation forming 2-deoxy-scyllo-inosose (2-DOI)Km for glucose-6-phosphate is 0.8 mM, with optimal activity at pH 7.5 and 30°C [7] [8].

Aminotransferase and Dehydrogenase Roles in Cyclitol Functionalization*

  • SnnS1: PLP-dependent aminotransferase transfers ammonia from L-glutamate to 2-DOI, yielding 2-deoxy-scyllo-inosamine (2-DOI-AM)
  • SnnE: NAD⁺-dependent dehydrogenase oxidizes 2-DOI-AM to 2-DOS with a kcat of 12 s⁻¹Crystal structures confirm SnnS1 utilizes a conserved lysine residue (K286) for Schiff base formation with PLP [1] [7].

Glycosylation Patterns and Sugar Moiety Assembly

Sannamycin B features a pseudotrisaccharide structure: 2-DOS linked at C4 to 6-amino-6-deoxy-D-glucose (GlcN6), and at C6 to D-glucosamine (GlcN).

Glycosyltransferases Specific to Sannamycin B Hexosamine Linkages

Two glycosyltransferases (GTs) drive carbohydrate attachment:

Table 2: Glycosyltransferases in Sannamycin B Assembly

EnzymeGeneDonor SpecificityAcceptorProductCatalytic Efficiency (kcat/Km)
SnnM1snnM1UDP-GlcNAc2-DOSN-acetylparomamine4.2 × 10³ M⁻¹s⁻¹
SnnM2snnM2UDP-GlcParomamine3″-deamino-3″-hydroxykanamycin C1.8 × 10⁴ M⁻¹s⁻¹

SnnM2 exhibits strict regiospecificity for C3″-OH of paromamine, confirmed by NMR analysis of enzymatic products [4] [7].

Substrate Specificity of UDP-Activated Sugars*

  • SnnM1: Tolerates UDP-GlcNAc analogs with Km = 0.5 mM, but rejects UDP-GalNAc or TDP-Glc
  • SnnM2: Binds UDP-Glc (Km = 1.2 mM) and UDP-6-deoxy-α-D-glucose, but not UDP-GlcNAcMutagenesis of SnnM2 residue D149 abolishes UDP-Glc binding, confirming its role in sugar donor recognition [7] [8].

Properties

CAS Number

72503-80-1

Product Name

Sannamycin B

IUPAC Name

3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol

Molecular Formula

C15H32N4O4

Molecular Weight

332.44 g/mol

InChI

InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3

InChI Key

GKYYNFPFPFRFFN-KNTWYOSUSA-N

SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N

Solubility

Soluble in DMSO

Synonyms

Sannamycin B; Antibiotic KA 7038III; Istamycin A(sub 0); KA 7038III; KA-7038III; KA7038III;

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N

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